molecular formula C9H16N2O B12981677 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one

1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B12981677
M. Wt: 168.24 g/mol
InChI Key: GBQUXCUNKXKAOH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 5, and a prop-2-en-1-one moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 2,5-dimethylpiperazine with an appropriate acylating agent such as acryloyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one
  • 1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness

1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is unique due to the specific positioning of the methyl groups on the piperazine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2,5-dimethylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H16N2O/c1-4-9(12)11-6-7(2)10-5-8(11)3/h4,7-8,10H,1,5-6H2,2-3H3

InChI Key

GBQUXCUNKXKAOH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C(=O)C=C)C

Origin of Product

United States

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